4-(1-benzyl-1H-pyrazol-4-yl)-5-[1-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propan-2-yl]-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-(1-benzyl-1H-pyrazol-4-yl)-5-[1-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propan-2-yl]-4H-1,2,4-triazole-3-thiol is a complex organic compound that has garnered interest in various fields of scientific research. This compound is notable for its unique structure, which combines multiple heterocyclic rings, making it a subject of study for its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-benzyl-1H-pyrazol-4-yl)-5-[1-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propan-2-yl]-4H-1,2,4-triazole-3-thiol typically involves multi-step organic reactions. The process begins with the preparation of the individual heterocyclic components, followed by their sequential coupling under controlled conditions. Common reagents used in these reactions include hydrazine derivatives, alkyl halides, and thiolating agents. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
4-(1-benzyl-1H-pyrazol-4-yl)-5-[1-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propan-2-yl]-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents like halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions, such as:
Solvents: Dimethyl sulfoxide, ethanol, and acetonitrile.
Catalysts: Palladium, platinum, or other transition metals.
Temperatures: Reactions may be conducted at room temperature or under reflux conditions, depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
4-(1-benzyl-1H-pyrazol-4-yl)-5-[1-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propan-2-yl]-4H-1,2,4-triazole-3-thiol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4-(1-benzyl-1H-pyrazol-4-yl)-5-[1-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propan-2-yl]-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-benzyl-4-iodo-1H-pyrazole
- 1-benzyl-1H-pyrazole-4-carboxylic acid
- 1-benzyl-4-piperidyl methanesulfonate
Uniqueness
Compared to similar compounds, 4-(1-benzyl-1H-pyrazol-4-yl)-5-[1-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propan-2-yl]-4H-1,2,4-triazole-3-thiol stands out due to its unique combination of heterocyclic rings and functional groups. This structural complexity contributes to its diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C20H22ClN7S |
---|---|
Molecular Weight |
428.0 g/mol |
IUPAC Name |
4-(1-benzylpyrazol-4-yl)-3-[1-(4-chloro-3,5-dimethylpyrazol-1-yl)propan-2-yl]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C20H22ClN7S/c1-13(10-27-15(3)18(21)14(2)25-27)19-23-24-20(29)28(19)17-9-22-26(12-17)11-16-7-5-4-6-8-16/h4-9,12-13H,10-11H2,1-3H3,(H,24,29) |
InChI Key |
NEDHQILEZDXGBI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC(C)C2=NNC(=S)N2C3=CN(N=C3)CC4=CC=CC=C4)C)Cl |
Origin of Product |
United States |
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